
Cletoquine-d4-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cletoquine-d4-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Cletoquine molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions . The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature, but it generally involves deuteration techniques that affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar deuteration processes used in laboratory settings but scaled up for mass production. This involves the use of deuterated reagents and catalysts under controlled conditions to ensure the consistent incorporation of deuterium atoms into the Cletoquine molecule .
化学反应分析
Types of Reactions
Cletoquine-d4-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can undergo reduction reactions, altering its chemical structure.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
科学研究应用
Cletoquine-d4-1 has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Cletoquine and its derivatives
Biology: Employed in molecular docking studies to understand its interaction with viral proteins, such as those of the chikungunya virus
Medicine: Investigated for its potential antimalarial effects and its ability to treat autoimmune diseases
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications
作用机制
Cletoquine-d4-1 exerts its effects by targeting specific molecular pathways. As a derivative of Hydroxychloroquine, it is believed to interfere with the replication of certain viruses, such as the chikungunya virus, by inhibiting viral protein synthesis . Additionally, its antimalarial properties are attributed to its ability to disrupt the heme detoxification process in Plasmodium parasites .
相似化合物的比较
Similar Compounds
Hydroxychloroquine: The parent compound of Cletoquine, widely used for its antimalarial and immunomodulatory effects
Chloroquine: Another related compound with similar antimalarial properties
Desethylhydroxychloroquine: The non-deuterated form of Cletoquine-d4-1, also an active metabolite of Hydroxychloroquine
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the metabolic pathways and interactions of Cletoquine and its derivatives .
属性
分子式 |
C16H22ClN3O |
|---|---|
分子量 |
311.84 g/mol |
IUPAC 名称 |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i2D2,7D2 |
InChI 键 |
XFICNUNWUREFDP-BRVWLQDISA-N |
手性 SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO |
规范 SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
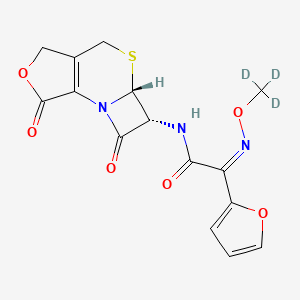

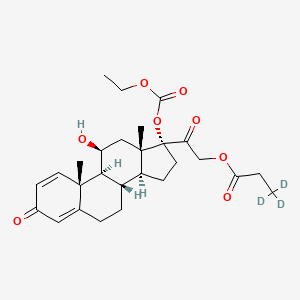

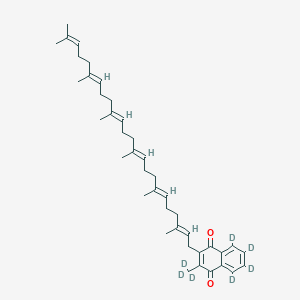
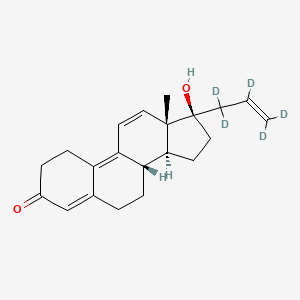
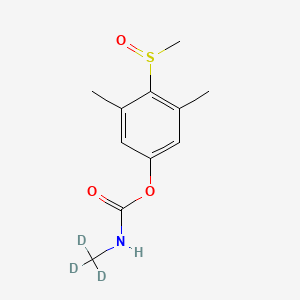

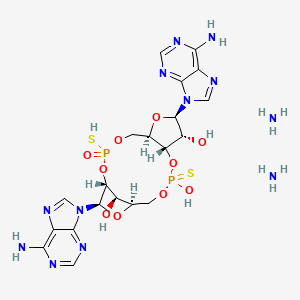
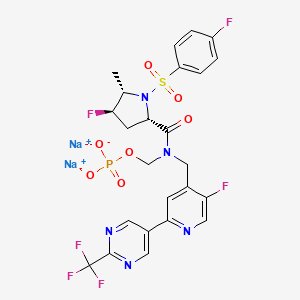
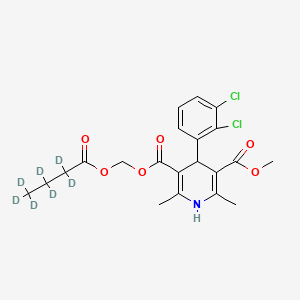
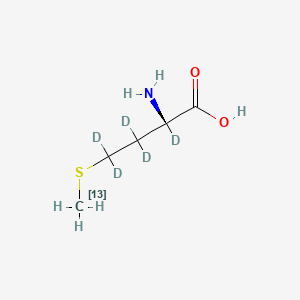
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
